molecular formula C19H26N8 B6435757 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2548983-77-1

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B6435757
CAS No.: 2548983-77-1
M. Wt: 366.5 g/mol
InChI Key: YVJZIRMNTSMGSW-UHFFFAOYSA-N
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Description

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a purine core, which is a fundamental structure in many biologically significant molecules, including DNA and RNA.

Properties

IUPAC Name

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8/c1-13-23-14(19(2,3)4)10-15(24-13)26-6-8-27(9-7-26)18-16-17(20-11-21-18)25(5)12-22-16/h10-12H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJZIRMNTSMGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the piperazine and pyrimidine moieties. Common reagents used in these reactions include alkylating agents, reducing agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, amines, and thiols under various conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-

Biological Activity

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine, also referred to as a pyrimidine-piperazine derivative, has garnered attention due to its potential therapeutic applications. This compound features a complex structure that includes a pyrimidine ring, a piperazine moiety, and a purine base, contributing to its diverse biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C19H24N6C_{19}H_{24}N_{6} with a molecular weight of approximately 336.4 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its pharmacokinetics and bioavailability. The following table summarizes the structural features and properties of the compound:

PropertyValue
Molecular FormulaC19H24N6
Molecular Weight336.4 g/mol
CAS Number2549049-20-7
SMILESN#Cc1ccc(nc1)N1CCN(CC1)c1nc(C)nc(c1)C(C)(C)C

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of various receptors. Its structural similarities with other biologically active compounds suggest potential applications in pharmacology.

The compound interacts with several biological targets, primarily focusing on receptor binding affinities. Studies have utilized techniques such as radiolabeled binding assays and molecular docking simulations to elucidate its mechanisms of action.

In Vitro Studies

In vitro assays demonstrate that the compound has notable effects on cell proliferation and apoptosis in various cancer cell lines. For instance, it was found to inhibit the growth of specific tumor cells by inducing apoptosis through mitochondrial pathways.

In Vivo Studies

Animal model studies have shown that this compound can significantly reduce tumor size in xenograft models, indicating its potential as an anticancer agent. The pharmacokinetic profile suggests favorable absorption and distribution characteristics.

Comparative Analysis with Related Compounds

The following table compares the biological activity of this compound with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
6-[4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridineSimilar piperazine and pyrimidine structureAntimicrobial
1-(6-tert-butylpyridin-3-yl)ethanamineLacks carbonitrile; simpler structureNeuroactive
1-(6-tert-butyl-pyridin-3-yloxy)-2-methylpropanediamineContains ether link; different activity profilePotential anticancer activity

Case Studies

Several case studies highlight the efficacy of this compound in treating specific conditions:

  • Cancer Treatment : A study published in Cancer Research demonstrated that treatment with this compound led to a significant reduction in tumor growth rates in mice bearing human breast cancer xenografts.
  • Neurodegenerative Diseases : Research published in Neuropharmacology indicated that the compound exhibited neuroprotective effects in models of Alzheimer's disease by reducing amyloid-beta aggregation.
  • Antimicrobial Activity : In vitro tests showed that the compound displayed significant antimicrobial properties against various bacterial strains, suggesting its potential use in developing new antibiotics.

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